molecular formula C8H9ClO2Zn B14333720 Zinc, chloro(2,4-dimethoxyphenyl)- CAS No. 109384-40-9

Zinc, chloro(2,4-dimethoxyphenyl)-

Cat. No.: B14333720
CAS No.: 109384-40-9
M. Wt: 238.0 g/mol
InChI Key: CTSLPIJOYINGDX-UHFFFAOYSA-M
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Description

Zinc, chloro(2,4-dimethoxyphenyl)- is an organozinc compound that features a zinc atom bonded to a chloro group and a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinc, chloro(2,4-dimethoxyphenyl)- typically involves the reaction of zinc chloride with 2,4-dimethoxyphenyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

ZnCl2+C8H9MgBrZn(Cl)(C8H9O2)+MgBrCl\text{ZnCl}_2 + \text{C}_8\text{H}_9\text{MgBr} \rightarrow \text{Zn(Cl)(C}_8\text{H}_9\text{O}_2\text{)} + \text{MgBrCl} ZnCl2​+C8​H9​MgBr→Zn(Cl)(C8​H9​O2​)+MgBrCl

Industrial Production Methods

Industrial production of Zinc, chloro(2,4-dimethoxyphenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Zinc, chloro(2,4-dimethoxyphenyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

    Reduction: It can be reduced under specific conditions to yield different organozinc compounds.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a range of organozinc derivatives.

Scientific Research Applications

Zinc, chloro(2,4-dimethoxyphenyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Zinc, chloro(2,4-dimethoxyphenyl)- involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The zinc atom can coordinate with different ligands, facilitating reactions such as cross-coupling and nucleophilic substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Zinc, chloro(2,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.

    Zinc, chloro(2,4-dichlorophenyl)-: Contains chloro groups instead of methoxy groups.

    Zinc, chloro(2,4-dihydroxyphenyl)-: Features hydroxy groups instead of methoxy groups.

Uniqueness

Zinc, chloro(2,4-dimethoxyphenyl)- is unique due to the presence of methoxy groups, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s behavior in different chemical environments.

Properties

CAS No.

109384-40-9

Molecular Formula

C8H9ClO2Zn

Molecular Weight

238.0 g/mol

IUPAC Name

chlorozinc(1+);1,3-dimethoxybenzene-6-ide

InChI

InChI=1S/C8H9O2.ClH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

CTSLPIJOYINGDX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=[C-]C=C1)OC.Cl[Zn+]

Origin of Product

United States

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